molecular formula C8H10F2N2O B13297633 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine

Cat. No.: B13297633
M. Wt: 188.17 g/mol
InChI Key: GILCJTJIFBXQLU-UHFFFAOYSA-N
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Description

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a difluoroethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine typically involves the reaction of 2-methyl-3-aminopyridine with 2,2-difluoroethanol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The process is optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride
  • Hexakis(2,2-difluoroethoxy)phosphazene

Comparison

6-(2,2-Difluoroethoxy)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10F2N2O

Molecular Weight

188.17 g/mol

IUPAC Name

6-(2,2-difluoroethoxy)-2-methylpyridin-3-amine

InChI

InChI=1S/C8H10F2N2O/c1-5-6(11)2-3-8(12-5)13-4-7(9)10/h2-3,7H,4,11H2,1H3

InChI Key

GILCJTJIFBXQLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OCC(F)F)N

Origin of Product

United States

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